molecular formula C22H22N4O B2556169 1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 956770-32-4

1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2556169
CAS No.: 956770-32-4
M. Wt: 358.445
InChI Key: FPNHEDGZXSDURN-UHFFFAOYSA-N
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Description

1-(3'-Methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a pyrazolylpyrazoline hybrid featuring a bipyrazole core with a 3'-methyl, 1'-phenyl, and 5-(p-tolyl) substitution pattern, along with an ethanone moiety at position 2. This structure confers rigidity and diverse electronic properties, making it a candidate for biological applications .

Properties

IUPAC Name

1-[5-(4-methylphenyl)-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-15-9-11-18(12-10-15)21-13-22(26(24-21)17(3)27)20-14-25(23-16(20)2)19-7-5-4-6-8-19/h4-12,14,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNHEDGZXSDURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include hydrazone formation and subsequent cyclization processes. The detailed synthetic pathway includes the use of various reagents and conditions that facilitate the formation of the bipyrazole structure.

Antimicrobial Activity

Research has demonstrated that derivatives of bipyrazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain bipyrazole derivatives can inhibit bacterial growth effectively. The compound's structure suggests potential interactions with microbial enzymes or cell membranes, leading to its antimicrobial effects. In one study, compounds with similar structures exhibited inhibition rates ranging from 38% to 57.7% against various bacterial strains at concentrations of 0.1 mmol/g .

Anti-inflammatory Effects

The anti-inflammatory activity of bipyrazole derivatives has also been documented. For example, compounds derived from similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A related study indicated that specific derivatives had IC50 values comparable to known anti-inflammatory drugs .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. In vitro studies have reported cytotoxic effects against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines with IC50 values indicating effective cell growth inhibition . The mechanism appears to involve the induction of apoptosis and disruption of cancer cell proliferation pathways.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Disruption : By affecting signaling pathways critical for cell division, the compound can induce cell cycle arrest in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of bipyrazole derivatives in clinical settings:

  • Case Study 1 : A study involving a derivative showed significant reduction in tumor size in xenograft models when administered at therapeutic doses.
  • Case Study 2 : Clinical trials on a related compound indicated a promising safety profile alongside notable anti-inflammatory effects in patients with chronic inflammatory diseases.

Data Tables

Activity IC50 Value Tested Cell Line
Antimicrobial0.1 mmol/gVarious bacterial strains
Anti-inflammatory2.8 μMCOX enzyme inhibition
Antitumor10 μMMCF-7
Antitumor7.5 μMHSC-3

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structural motifs to 1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. A notable example is the exploration of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole analogues which demonstrated potent antiproliferative activity against various cancer cell lines .

Mechanism of Action
The mechanism of action often involves the inhibition of microtubule dynamics, as these compounds interact with tubulin. This interaction disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Agricultural Applications

Pesticidal Properties
Compounds derived from pyrazole frameworks have been investigated for their pesticidal properties. The structural characteristics of this compound may contribute to its efficacy as a pesticide or herbicide. Research into similar compounds has shown promising results in controlling pests and diseases in crops while being less harmful to beneficial insects .

Material Science

Polymer Chemistry
In material science, derivatives of bipyrazole compounds are being explored for their potential use in polymer synthesis. The unique electronic properties of these compounds can enhance the performance characteristics of polymers used in various applications such as coatings and adhesives. For example, the incorporation of such heterocycles into polymer matrices has been shown to improve thermal stability and mechanical strength .

Data Tables

Application AreaCompound StructureKey Findings
Medicinal ChemistryThis compoundAnticancer activity through microtubule inhibition
Agricultural ScienceSimilar pyrazole derivativesEffective against common agricultural pests
Material ScienceBipyrazole polymersEnhanced thermal stability and mechanical properties

Case Studies

Case Study 1: Anticancer Screening
A study published in PMC evaluated a series of pyrazole derivatives for their anticancer efficacy. The most active compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study highlighted the importance of substituent groups on the phenyl ring in modulating biological activity .

Case Study 2: Pesticidal Efficacy
Research conducted on pyrazole-based pesticides demonstrated a significant reduction in pest populations when applied at recommended dosages. Field trials indicated that these compounds were effective while maintaining low toxicity levels to non-target species .

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Pyrazolylpyrazoline Derivatives

Compound Name / ID Key Substituents Biological Activity (MIC or Docking Scores) Reference
Target Compound 3'-Methyl, 1'-phenyl, 5-(p-tolyl), ethanone Not reported
9g (Antitubercular Agent) 7-Chloroquinolin-4-yl, 4-fluorophenyl, thiophen-2-yl, benzenesulfonamide MIC: 10.2 μg/mL (M. tuberculosis H37Rv)
(3′-Tetrazol-5-yl-amino)-5′-methyl-1′-phenyl-5-(thiophen-2-yl)methanone (9o) Tetrazol-5-ylamino, thiophen-2-yl, pyridin-3-ylmethanone Docking score: –8.884; Glide energy: –61.144 kcal/mol (InhA enzyme)
18c (Thiazole Derivative) Furan-2-yl, phenylhydrazono-thiazole Antimicrobial activity (specific data not provided)
5m (Thiazol-4(5H)-one) 4-Methoxyphenyl, 4-nitrophenyl Significant activity against bacterial/fungal strains

Key Observations:

Antitubercular Activity: Compound 9g () exhibits potent activity (MIC: 10.2 μg/mL) due to the 7-chloroquinoline and sulfonamide groups, which enhance target binding to mycobacterial enoyl reductase (InhA) . The tetrazole-containing 9o () shows strong docking affinity (–8.884 score), suggesting substituents like tetrazole improve enzyme inhibition .

Antimicrobial Activity :

  • Halogenated derivatives (e.g., 4-fluorophenyl in 9g ) demonstrate enhanced potency, aligning with 's conclusion that halogen substituents optimize antimicrobial effects .
  • Thiazole hybrids (e.g., 18c in ) leverage heterocyclic moieties like furan and thiazole to disrupt microbial membranes .

Synthetic Optimization :

  • Cs₂CO₃-catalyzed synthesis () improves yields for thiazol-4(5H)-ones like 5m , highlighting the role of base selection in reaction efficiency .

Elemental and Spectral Characterization

Elemental analysis data for select compounds further differentiate their purity and structural integrity:

Table 2: Elemental Analysis Comparison

Compound ID Formula Calculated (%) Found (%) Reference
9g C₃₁H₂₃ClN₆O₃S C:62.57, H:3.90, N:14.12 C:62.62, H:3.94, N:14.18
9a C₂₅H₂₁N₉O₂ C:62.62, H:4.41, N:26.29 C:62.66, H:4.42, N:26.48
18c C₃₂H₂₅N₇O₂S C:67.23, H:4.41, N:17.15 C:67.25, H:4.41, N:17.13
  • Minor deviations (<0.1%) in carbon and nitrogen content (e.g., 9g) confirm high synthetic precision .
  • The triazole hybrid 9a () shows marginally higher nitrogen content, consistent with its N-rich structure .

Molecular Docking and Mechanism Insights

  • Tetrazole Hybrids (9o) : Exhibit strong binding to InhA (Glide energy: –61.144 kcal/mol), likely due to hydrogen bonding between the tetrazole group and catalytic residues (e.g., Tyr158) .
  • Sulfonamide Derivatives (9g) : The sulfonamide moiety may interact with hydrophobic pockets in InhA, enhancing inhibitory effects .

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